molecular formula C3HBrN2O3 B11804800 3-Bromo-1,2,4-oxadiazole-5-carboxylic acid

3-Bromo-1,2,4-oxadiazole-5-carboxylic acid

Cat. No.: B11804800
M. Wt: 192.96 g/mol
InChI Key: YJQSLFMEDMVODN-UHFFFAOYSA-N
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Description

3-Bromo-1,2,4-oxadiazole-5-carboxylic acid is a heterocyclic compound that contains both nitrogen and oxygen atoms within its ring structure. This compound is part of the oxadiazole family, which is known for its diverse biological activities and applications in medicinal chemistry. The presence of a bromine atom and a carboxylic acid group in its structure makes it a versatile building block for various chemical syntheses.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-1,2,4-oxadiazole-5-carboxylic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of benzaldehyde with malonic acid in the presence of a catalytic amount of piperidine at 110°C to yield cinnamic acid. This intermediate is then reacted with amidoxime using carbonyl diimidazoles (CDI) in toluene to obtain the desired oxadiazole derivative .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented in the literature. the general approach involves scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques.

Chemical Reactions Analysis

Types of Reactions

3-Bromo-1,2,4-oxadiazole-5-carboxylic acid undergoes several types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although specific conditions and reagents for these transformations are less commonly reported.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, often under basic conditions.

    Oxidation and Reduction: Specific reagents and conditions for oxidation and reduction reactions are less frequently detailed in the literature.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted oxadiazole derivatives, while oxidation and reduction reactions can modify the functional groups present on the molecule.

Scientific Research Applications

3-Bromo-1,2,4-oxadiazole-5-carboxylic acid has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 3-Bromo-1,2,4-oxadiazole-5-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound’s heterocyclic structure allows it to act as a bioisosteric hydrogen bond acceptor, which can modulate the electronic and hydrogen bond-accepting capabilities of the molecules it interacts with . This property is particularly valuable in medicinal chemistry, where it can enhance the pharmacokinetic and pharmacodynamic profiles of drug candidates.

Comparison with Similar Compounds

Similar Compounds

  • 1,2,3-Oxadiazole
  • 1,2,5-Oxadiazole
  • 1,3,4-Oxadiazole

Uniqueness

3-Bromo-1,2,4-oxadiazole-5-carboxylic acid is unique due to the presence of both a bromine atom and a carboxylic acid group in its structure. This combination of functional groups provides distinct reactivity and versatility compared to other oxadiazole derivatives. The bromine atom allows for further functionalization through substitution reactions, while the carboxylic acid group enhances its solubility and potential for forming hydrogen bonds.

Properties

Molecular Formula

C3HBrN2O3

Molecular Weight

192.96 g/mol

IUPAC Name

3-bromo-1,2,4-oxadiazole-5-carboxylic acid

InChI

InChI=1S/C3HBrN2O3/c4-3-5-1(2(7)8)9-6-3/h(H,7,8)

InChI Key

YJQSLFMEDMVODN-UHFFFAOYSA-N

Canonical SMILES

C1(=NC(=NO1)Br)C(=O)O

Origin of Product

United States

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